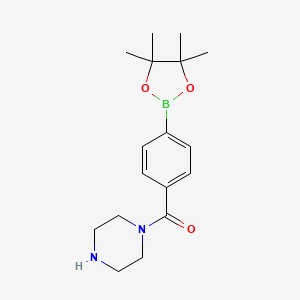

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

Crystallographic Analysis of Boronate-Piperazine Hybrid Architecture

The crystallographic investigation of this compound reveals distinctive structural features characteristic of boronate-piperazine hybrid compounds. The molecular formula C17H26BClN2O3 with a molecular weight of 352.7 grams per mole establishes the fundamental composition of this compound. The crystal structure demonstrates the spatial arrangement of the dioxaborolane ring system integrated with the phenyl-piperazine framework, creating a three-dimensional architecture that influences both chemical reactivity and biological activity.

X-ray diffraction analysis of related piperazine-boronic acid derivatives indicates that the piperazine ring typically adopts a chair conformation with characteristic puckering parameters. In similar structures, the piperazine ring shows a chair conformation with Cremer and Pople total puckering parameter Q measuring the deviation from the perfectly flat six-membered ring equal to approximately 0.598 angstroms. The dihedral angle between the piperazine ring and the aromatic boronic acid moiety provides crucial information about molecular flexibility and potential interactions with biological targets.

The boronic acid pinacol ester functionality exhibits specific geometric constraints that influence the overall molecular architecture. The boron atom in the dioxaborolane ring maintains trigonal planar geometry characteristic of boronic esters, with slight deviations attributable to the cyclic constraint of the pinacol protecting group. Bond-Valence-Vector model analysis of similar boronic acid derivatives reveals that the resultant bond-valence vector describing in-plane deformations typically exhibits specific directional preferences that affect molecular stability and reactivity patterns.

Crystal packing arrangements in boronate-piperazine compounds frequently involve intermolecular hydrogen bonding networks that stabilize the solid-state structure. The presence of nitrogen atoms in the piperazine ring creates opportunities for hydrogen bond formation with neighboring molecules, while the boronic ester group contributes to van der Waals interactions and π-π stacking arrangements with aromatic systems. These intermolecular interactions significantly influence the physical properties and stability of the crystalline material.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Functional Group Verification

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification of this compound through detailed analysis of both proton and carbon-13 spectra. The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that confirm the presence of key structural elements within the molecule. The carbonyl carbon of the methanone group appears in the region of 170-185 parts per million, consistent with amide functionality, while aromatic carbons display signals between 125-150 parts per million.

The tetramethyl groups of the dioxaborolane ring system produce distinct carbon-13 signals in the aliphatic region around 25-35 parts per million, providing clear evidence of the pinacol ester protecting group. The piperazine ring carbons generate characteristic signals in the 50-65 parts per million range, reflecting the electron-withdrawing effect of the nitrogen atoms and the carbonyl substituent. Integration patterns and multiplicities in the proton nuclear magnetic resonance spectrum confirm the expected hydrogen environments and their relative abundances.

Infrared spectroscopy reveals characteristic absorption bands that verify the presence of specific functional groups within the molecular structure. The carbonyl stretching frequency appears as a strong absorption band between 1690-1760 wavenumbers, confirming the amide functionality. The phenyl ring exhibits characteristic carbon-hydrogen stretching vibrations around 3010-3100 wavenumbers and aromatic carbon-carbon stretching modes in the 1500-1600 wavenumber region. The dioxaborolane ring system contributes specific boron-oxygen stretching vibrations that appear as medium intensity bands in the fingerprint region.

| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment | Intensity |

|---|---|---|---|

| Infrared | 1690-1760 cm⁻¹ | Carbonyl stretch | Strong |

| Infrared | 3010-3100 cm⁻¹ | Aromatic C-H stretch | Medium |

| Infrared | 1500-1600 cm⁻¹ | Aromatic C=C stretch | Variable |

| Carbon-13 Nuclear Magnetic Resonance | 170-185 ppm | Carbonyl carbon | - |

| Carbon-13 Nuclear Magnetic Resonance | 125-150 ppm | Aromatic carbons | - |

| Carbon-13 Nuclear Magnetic Resonance | 25-35 ppm | Tetramethyl groups | - |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that elucidate structural features of the compound. The molecular ion peak at mass-to-charge ratio 352.7 corresponds to the expected molecular weight including the hydrochloride salt form. Fragmentation patterns typically reveal loss of the pinacol ester group as a characteristic neutral loss, followed by fragmentation of the piperazine ring system. High-resolution mass spectrometry enables precise molecular formula determination and distinguishes between potential isomeric structures through accurate mass measurements.

Conformational Analysis of the Piperazine-Dioxaborolan System

Conformational analysis of the piperazine-dioxaborolan system reveals significant structural flexibility that influences both chemical reactivity and biological activity. The piperazine ring exhibits conformational preferences that depend on substituent effects and intermolecular interactions within the crystalline environment. Chair conformations represent the most stable arrangement for the six-membered piperazine ring, with specific puckering parameters that characterize the degree of deviation from planarity.

The dioxaborolane ring system maintains a relatively rigid conformation due to the cyclic constraint imposed by the pinacol ester functionality. This structural rigidity contrasts with the flexibility of the piperazine ring, creating a molecular architecture with both fixed and dynamic components. The phenyl ring serves as a conjugated bridge between these two distinct structural domains, facilitating electronic communication while maintaining spatial separation of functional groups.

Rotation around the carbon-carbon bond connecting the phenyl ring to the carbonyl group influences the overall molecular conformation and affects the spatial relationship between the piperazine and dioxaborolane moieties. Energy barriers associated with this rotation determine the accessible conformational states under physiological conditions and influence molecular recognition events with biological targets. Computational studies of similar boronate-piperazine systems suggest that multiple conformational states may coexist in solution, contributing to the dynamic behavior of these molecules.

The dihedral angles between the piperazine ring, phenyl ring, and dioxaborolane system provide quantitative measures of molecular conformation. In related structures, these angles typically range from 70-90 degrees, indicating significant non-planarity that affects molecular interactions and packing arrangements. The conformational flexibility of the piperazine ring allows adaptation to different binding environments while maintaining the geometric constraints imposed by the boronic ester functionality.

Comparative Molecular Geometry with Analogous Boronic Esters

Comparative analysis with analogous boronic esters reveals structural trends and geometric relationships that characterize this class of compounds. The incorporation of the tetramethyl-dioxaborolane protecting group provides enhanced stability compared to free boronic acids while maintaining the essential boron-containing functionality required for biological activity. The pinacol ester configuration represents a widely used protecting group strategy that balances stability with synthetic accessibility.

Structural comparison with other arylboronic acid pinacol esters demonstrates the consistent geometric features of the dioxaborolane ring system across different aromatic substitution patterns. The boron-oxygen bond lengths and angles remain relatively constant, indicating minimal influence of remote substituents on the local geometry around the boron center. This structural consistency supports the use of pinacol esters as reliable synthetic intermediates and biological probes.

The piperazine substitution pattern introduces unique geometric constraints compared to simpler alkyl or aryl substituents on boronic esters. The conformational flexibility of the piperazine ring creates opportunities for adaptive binding while the carbonyl linker provides appropriate spacing between the boronic ester and the nitrogen heterocycle. This architectural design represents an optimization of structure-activity relationships for specific applications in medicinal chemistry and synthetic organic chemistry.

| Compound Type | Boron-Oxygen Bond Length (Å) | Dihedral Angle (degrees) | Ring Conformation |

|---|---|---|---|

| Tetramethyl-dioxaborolane esters | 1.35-1.38 | 0-5 | Planar |

| Piperazine-boronate conjugates | Variable | 70-90 | Chair |

| Phenyl-boronic pinacol esters | 1.36-1.37 | 10-15 | Planar |

Molecular geometry optimization studies reveal that the piperazine-dioxaborolan system exhibits multiple energy minima corresponding to different conformational states. The global minimum structure typically features the piperazine ring in a chair conformation with the carbonyl group positioned to minimize steric interactions with the bulky dioxaborolane substituent. Local minima correspond to alternative chair conformations and boat conformations of the piperazine ring, with energy differences typically ranging from 2-8 kilocalories per mole.

The comparative analysis extends to related compounds containing different protecting groups on the boronic acid functionality, such as diethanolamine complexes and catechol esters. Each protecting group strategy introduces distinct geometric constraints and stability profiles, with the pinacol ester representing an optimal balance for synthetic applications. The tetramethyl substitution pattern provides steric protection against hydrolysis while maintaining accessibility for cross-coupling reactions and other synthetic transformations.

Properties

IUPAC Name |

piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20/h5-8,19H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNKFAHYIGNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590073 | |

| Record name | (Piperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-07-4 | |

| Record name | (Piperazin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Deprotection of Piperazine-Carboxylate Precursor

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| Starting Material | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | Protected piperazine derivative with boronate ester on phenyl ring | — |

| Deprotection | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), dichloromethane, 0–20 °C, 3 h, inert N2 atmosphere | TMSOTf added dropwise to remove tert-butyl carbamate protecting group | 72% isolated yield of deprotected piperazine boronate ester |

| Quenching & Workup | Saturated sodium bicarbonate aqueous solution, extraction with ethyl acetate, drying over sodium sulfate | Neutralization and extraction of product | — |

| Purification | Silica gel column chromatography, elution with dichloromethane/methanol (10:1) | Isolation of pure Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | Off-white solid, confirmed by LCMS (m/z 289.15 [M+H]+) |

This method is reported in a patent by Arvinas, Inc. and Yale University researchers, demonstrating a reliable route to the target compound with good yield and purity.

Alternative Synthetic Routes Involving Suzuki-Miyaura Cross-Coupling

Another approach involves the formation of the boronate ester moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which is a common strategy for installing aryl boronate esters.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| Boronate Ester Formation | Reaction of aryl bromide or iodide with bis(pinacolato)diboron, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (THF or dioxane), reflux | Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate | High regioselectivity and yield |

| Amide Bond Formation | Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or acid chloride with piperazine | Formation of the methanone linkage | Requires careful control to avoid boronate ester hydrolysis |

This route is widely used in medicinal chemistry for preparing boronate ester-containing amides and allows modular synthesis of analogs.

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

Inhibitors of Protein-Protein Interactions

Recent studies have highlighted the compound's role as a small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, which is crucial in cancer immunotherapy. The compound was designed using in silico docking methods and demonstrated effective inhibition of PD-L1 binding to PD-1, a pathway exploited by tumors to evade immune detection .

Key Findings:

- The piperazine derivatives exhibited varying potencies in disrupting the PD-1/PD-L1 interaction.

- The most potent derivatives achieved significant complex dissociation at nanomolar concentrations .

| Compound Type | Affinity (nM) | Notes |

|---|---|---|

| Piperazine Derivatives | < 1 nM | High affinity for PD-L1 |

| Ethylenediamine Derivatives | Moderate to Excellent | Variability in effectiveness |

Antitumor Activity

The efficacy of these compounds was also assessed in activating antitumor responses using primary human immune cells. The results indicated that certain derivatives could effectively enhance immune activation against tumor cells . This positions piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone as a promising candidate for further development in cancer therapies.

Synthesis and Characterization

The synthesis of piperazin-based compounds often involves complex organic reactions. For instance, the compound can be synthesized through Williamson ether synthesis followed by coupling reactions involving boronic acid pinacol esters .

Synthesis Steps:

- Williamson alkylation of phenolic intermediates.

- Coupling with piperazine derivatives.

- Purification through silica gel chromatography.

Antimicrobial Properties

Preliminary investigations suggest that similar piperazine derivatives may possess antimicrobial properties due to their structural similarity to known antibiotic agents. Further studies are needed to explore this potential.

Neuropharmacology

Given the established role of piperazine derivatives in neuropharmacology (e.g., as anxiolytics or antidepressants), there is potential for this compound to be explored within this domain as well.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the study of enzyme inhibition. The piperazine ring can interact with various receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(a) Methylpiperazine Analog

- Compound: (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 883738-38-3)

- The boronic ester is attached at the meta position of the phenyl ring (vs. para in the parent compound), which may reduce steric hindrance in coupling reactions .

- Molecular Formula : C18H27BN2O3 (MW: 330.23) .

(b) Acetylpiperazine Analog

- Compound: 1-[4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone

- Key Differences: The methanone group is replaced with an acetyl group, modifying electronic properties. A pyridinyl group is introduced, enabling π-π stacking interactions in drug-target binding .

Boron-Containing Modifications

(a) Boc-Protected Boronic Acid

- Compound : (4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid (CAS: 1150114-76-3)

- Key Differences :

(b) Sulfonylpiperidine Derivative

- Compound : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate

- Key Differences: Piperazine is replaced with piperidine, reducing basicity.

Biological Activity

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS Number: 912369-50-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C16H25BN2O2

- Molecular Weight : 288.19 g/mol

- Structure : The compound features a piperazine ring and a boron-containing dioxaborole moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that the dioxaborole group enhances the compound's binding affinity to target proteins involved in various cellular processes. This interaction can potentially modulate signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties. Studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage:

- Oxidative Stress Reduction : The compound has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes in neuronal cell cultures .

Antimicrobial Activity

Preliminary investigations also suggest potential antimicrobial effects against various bacterial strains. The compound demonstrated:

- Bacteriostatic Effects : In vitro studies revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations above 50 µg/mL .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using aryl boronate esters as key intermediates. For example, a boronate-containing phenyl fragment (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) is coupled with a piperazine-derived electrophile (e.g., piperazin-1-yl methanone precursors). Intermediate characterization relies on NMR (¹H/¹³C) and HRMS to confirm structural integrity. For instance, in similar compounds, ¹³C NMR peaks at δ 200.7 (carbonyl) and δ 134.9 (aromatic carbons) are critical for verifying the boronate ester and piperazine moieties .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) and TLC (using UV visualization). Structural confirmation employs HRMS (e.g., [M+H]+ calculated: 290.175070; found: 290.1763 ) and multinuclear NMR (e.g., ¹H NMR for aromatic protons and ¹³C NMR for carbonyl/boronate signals). X-ray crystallography (using SHELX software ) may resolve ambiguities in stereochemistry or bonding patterns.

Advanced Research Questions

Q. What strategies optimize low yields in Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer : Yield optimization requires:

- Catalyst screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ often outperform other catalysts in boronate couplings .

- Solvent selection : THF or DMF:H₂O mixtures enhance solubility and reaction efficiency .

- Temperature control : Reactions at 80–100°C minimize side reactions (e.g., deborylation) .

- Protecting groups : Stabilize reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for piperazine amines ).

For example, a 53% yield was achieved using Co₂(CO)₈ in carbonylation reactions under visible light catalysis .

Q. How do researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting or missing HRMS signals) are resolved by:

Q. What role does the boronate ester play in materials science applications, and how is stability ensured?

Q. How is this compound utilized in medicinal chemistry, particularly for receptor-targeted studies?

- Methodological Answer : The piperazine moiety acts as a pharmacophore for receptor binding (e.g., histamine H1/H4 receptors ). Researchers modify the boronate ester to enhance blood-brain barrier penetration or metabolic stability. In vitro assays (e.g., radioligand displacement) quantify affinity, while molecular docking predicts interactions with receptor active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.